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copper;diphosphate

Solubility Formulation Electroplating

Copper diphosphate (CAS 18718-12-2), systematically named copper bis(dihydrogen phosphate) or phosphoric acid copper(2+) salt (2:1), is an inorganic copper(II) salt with molecular formula CuH₄O₈P₂ and a molecular weight of 257.52 g·mol⁻¹. Unlike the more common copper(II) orthophosphate (Cu₃(PO₄)₂) and copper(II) pyrophosphate (Cu₂P₂O₇), this compound features dihydrogen phosphate (H₂PO₄⁻) counter-anions, which impart distinct physicochemical properties including appreciable water solubility and acidic aqueous behavior.

Molecular Formula CuH4O8P2
Molecular Weight 253.49 g/mol
CAS No. 18718-12-2
Cat. No. B106108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;diphosphate
CAS18718-12-2
Molecular FormulaCuH4O8P2
Molecular Weight253.49 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2]
InChIInChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6
InChIKeyMELBZJNMLHHZBH-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Diphosphate (Cu(H₂PO₄)₂, CAS 18718-12-2): Sourcing & Baseline for Scientific and Industrial Procurement


Copper diphosphate (CAS 18718-12-2), systematically named copper bis(dihydrogen phosphate) or phosphoric acid copper(2+) salt (2:1), is an inorganic copper(II) salt with molecular formula CuH₄O₈P₂ and a molecular weight of 257.52 g·mol⁻¹ [1]. Unlike the more common copper(II) orthophosphate (Cu₃(PO₄)₂) and copper(II) pyrophosphate (Cu₂P₂O₇), this compound features dihydrogen phosphate (H₂PO₄⁻) counter-anions, which impart distinct physicochemical properties including appreciable water solubility and acidic aqueous behavior [2]. It is commercially supplied as a blue to blue-green crystalline powder with typical purity ≥95–99%, and finds application across electroplating, catalysis, agricultural micronutrient delivery, and ceramic/glass processing [2]. The compound’s unique position within the copper phosphate family—bridging the solubility gap between fully soluble salts such as CuSO₄·5H₂O and essentially insoluble phosphates—creates specific procurement and formulation advantages that are detailed quantitatively below.

Workflow Water-processable copper source for liquid-phase electroplating, catalyst impregnation, and foliar spraying
Release profile Controlled Cu²⁺ delivery between rapid-dissociation CuSO₄ and insoluble copper phosphates
Nutrient profile Dual Cu (24.7% w/w) and P (24.1% as P₂O₅) delivery from a single compound

Why Copper Diphosphate (Cu(H₂PO₄)₂, CAS 18718-12-2) Cannot Be Directly Substituted by Other Copper Phosphates or Copper Sulfate


Within the copper phosphate family, generic substitution is technically unsound because the counter-anion identity fundamentally governs water solubility, solution pH, copper release kinetics, and thermal decomposition pathways. Copper(II) orthophosphate (Cu₃(PO₄)₂) is essentially water-insoluble (Ksp ~1.4×10⁻³⁷), and copper(II) pyrophosphate (Cu₂P₂O₇) exhibits negligible solubility of ~9 mg·L⁻¹ at 20 °C [1][2]. In contrast, the dihydrogen phosphate anion in Cu(H₂PO₄)₂ confers readily measurable water solubility—a 3% w/v aqueous solution is clear and transparent—enabling homogeneous liquid-phase processing without chelating additives [3]. At the opposite extreme, copper sulfate pentahydrate (CuSO₄·5H₂O) dissolves to ~320 g·L⁻¹, but its rapid and complete dissociation can be disadvantageous where controlled, sustained copper(II) delivery is required, such as in slow-release micronutrient formulations or in electroplating baths where excessive free Cu²⁺ causes dendritic deposition [4]. Furthermore, upon thermal treatment, Cu(H₂PO₄)₂ undergoes a unique staged decomposition (100–150 °C to orthophosphate; 200–600 °C to pyrophosphate) that is exploited for in situ catalyst and pigment synthesis—a path unavailable from the orthophosphate or pyrophosphate starting materials without additional processing steps [5]. These fundamental differences in solubility, acidity, thermal behavior, and copper-release profile mean that procurement decisions cannot assume interchangeability; the specific quantitative evidence below defines where Cu(H₂PO₄)₂ provides a measurable and functionally meaningful advantage.

Moderate aqueous solubility (clear 3% w/v solution)
Cu₃(PO₄)₂ and Cu₂P₂O₇ are essentially insoluble; aqueous processing requires chelators or complexation that may alter deposition or nutrient delivery.
Staged thermal conversion to Cu₂P₂O₇ (200–600 °C)
CuSO₄·5H₂O decomposes to CuO without forming phosphate phases; commercial Cu₂P₂O₇ cannot be impregnated from solution, limiting catalyst dispersion.
Acidic dihydrogen phosphate anion buffers pH and phosphatizes cathode surfaces
CuSO₄ provides non-buffering sulfate; Cu₂P₂O₇ requires high-pH alkaline complexation—fundamentally different plating bath chemistry may shift coating properties.

Copper Diphosphate (CAS 18718-12-2): Quantitative Differentiation Evidence Versus Closest Analogs


Water Solubility: Moderate and Tunable Aqueous Processing vs. Insoluble Orthophosphate and Pyrophosphate Analogs

Copper bis(dihydrogen phosphate) (Cu(H₂PO₄)₂) exhibits readily measurable water solubility—a 3% w/v (30 g·L⁻¹) solution is clear and transparent at room temperature—placing it in a functionally distinct solubility regime compared to the two most closely related copper phosphate analogs [1]. Copper(II) orthophosphate (Cu₃(PO₄)₂) is classified as 'slightly soluble' in water with an extremely low solubility product constant Ksp of 1.4×10⁻³⁷, which corresponds to an equilibrium dissolved Cu²⁺ concentration in the sub-nanomolar range at neutral pH [2]. Copper(II) pyrophosphate (Cu₂P₂O₇) shows measured water solubility of only 9 mg·L⁻¹ at 20 °C—a factor of >3000 lower than the demonstrated solubility of Cu(H₂PO₄)₂ [3]. At the high-solubility extreme, copper sulfate pentahydrate (CuSO₄·5H₂O) dissolves to >300 g·L⁻¹, but its uncontrolled dissociation can be problematic for sustained-release applications [4].

Solubility comparison
Cross-study
≥30 g·L⁻¹ (clear 3% w/v) vs. Cu₂P₂O₇ 0.009 g·L⁻¹ and Cu₃(PO₄)₂ Ksp 1.4×10⁻³⁷
Supports homogeneous liquid-phase processing without complexing agents
Vendor specification; full saturation limit likely higher
Solubility Formulation Electroplating

Copper Content Efficiency: Optimized Cu Loading for Dual-Nutrient (Cu + P) Delivery vs. Single-Nutrient Copper Sulfate

The gravimetric copper content of Cu(H₂PO₄)₂ is calculated as 24.7% w/w (based on atomic Cu = 63.55 g·mol⁻¹ and molecular weight 257.52 g·mol⁻¹), which is nearly identical to the 25.5% w/w Cu content of the industry-standard copper sulfate pentahydrate (CuSO₄·5H₂O) [1]. However, Cu(H₂PO₄)₂ additionally delivers phosphorus (P) at 24.1% w/w (as P₂O₅ equivalents), providing a dual-nutrient profile that CuSO₄·5H₂O entirely lacks [2]. In comparison, copper(II) orthophosphate (Cu₃(PO₄)₂) has a higher copper loading at 50.1% w/w but is essentially water-insoluble, severely limiting its bioavailability for plant uptake unless soil acidity or microbial activity mediates solubilisation [3]. Commercial-grade copper(II) pyrophosphate (Cu₂P₂O₇) delivers ~38% w/w Cu but has an order-of-magnitude higher molecular weight per Cu atom (150.5 vs. 128.8 g·mol⁻¹·Cu⁻¹ for Cu(H₂PO₄)₂), and its near-zero water solubility further restricts its use to soil-applied slow-release scenarios only [4].

Cu & P content
Calculated
24.7% Cu, 24.1% P (as P₂O₅); MW per Cu atom 128.8 g·mol⁻¹
Matches CuSO₄·5H₂O Cu loading while adding phosphorus co-nutrient
Based on formula weight; commercial purity ≥95%
Nutrient delivery Fertilizer Micronutrient

Thermal Decomposition Pathway: Staged Conversion to Pyrophosphate as a Processable Precursor vs. Direct Pyrophosphate Procurement

Thermogravimetric and X-ray diffraction studies using copper dihydrogen phosphate as the starting material demonstrate a well-defined two-stage thermal decomposition: at 100–150 °C, the material converts to an orthophosphate intermediate phase, and upon further heating to 200–600 °C, crystalline copper pyrophosphate (Cu₂P₂O₇) is formed [1]. This staged pathway is analytically distinct from the behavior of copper(II) sulfate pentahydrate, which undergoes sequential dehydration (50–250 °C) followed by desulfurization to CuO above 600 °C—completely bypassing any phosphate phases and thus precluding its use as a phosphate-containing catalyst precursor [2]. Commercially purchased copper pyrophosphate (Cu₂P₂O₇), which melts at 1140 °C, cannot be dissolved and re-precipitated in situ within porous supports, whereas the water-soluble Cu(H₂PO₄)₂ can be impregnated into mesoporous matrices such as SBA-15 silica and then thermally converted to dispersed Cu₂P₂O₇ nanoparticles [3].

Thermal decomposition
Method context
Cu(H₂PO₄)₂ → Cu₂P₂O₇ at 200–600 °C via orthophosphate intermediate
Water-soluble precursor for in situ pyrophosphate catalyst/pigment synthesis
XRD/TGA confirmed; impregnation-compatible route
Thermal analysis Catalyst synthesis Ceramic processing

Electroplating Additive Functionality: Acidic Dihydrogen Phosphate Anion as Built-in pH Buffer vs. Neutral-Anion Copper Sources

Copper bis(dihydrogen phosphate) serves as both a copper ion source and an acidic buffering additive in electroplating formulations. The aqueous solution of Cu(H₂PO₄)₂ is explicitly acidic due to the dihydrogen phosphate anion, which dissociates to release H⁺ (pKa₂ of H₃PO₄ ≈ 7.2), providing inherent pH stabilization in mildly acidic to neutral plating baths without requiring separate acid additions [1][2]. In contrast, copper(II) sulfate, the dominant acidic copper plating source, supplies the non-buffering sulfate anion and requires external sulfuric acid for pH control, while copper pyrophosphate operates in alkaline baths (pH 8–11) complexed with excess potassium pyrophosphate—a fundamentally different electrochemical regime [3]. Industry sources indicate that Cu(H₂PO₄)₂ as an electroplating additive improves coating uniformity, density, corrosion resistance, and wear resistance compared to baths lacking phosphate-based additives, attributed to the phosphate anion's ability to form a compact, protective copper-phosphate complex layer at the cathode surface [4].

Plating bath function
Class-level
Dihydrogen phosphate anion provides acidic buffering and reported coating densification
May simplify bath formulation by combining Cu source, buffer, and phosphatizing agent
Limited direct comparative plating metrics; industrial application reports
Electroplating Corrosion inhibition Coating

Copper Diphosphate (CAS 18718-12-2): Evidence-Backed Procurement Scenarios for Research and Industry


Supported Copper Pyrophosphate Catalyst Synthesis via Solution Impregnation and Thermal Conversion

When the target active phase is dispersed Cu₂P₂O₇ nanoparticles on a porous oxide support (e.g., for fructose dehydration to 5-hydroxymethylfurfural or direct methane oxidation), direct impregnation of commercial Cu₂P₂O₇ is precluded by its near-zero water solubility (9 mg·L⁻¹). Cu(H₂PO₄)₂ (CAS 18718-12-2) dissolves readily at ≥30 g·L⁻¹, enabling incipient wetness impregnation into mesoporous silica, alumina, or carbon supports. Subsequent calcination at 200–600 °C converts the impregnated dihydrogen phosphate to the desired Cu₂P₂O₇ phase in situ, as confirmed by XRD and TGA analysis [1]. This workflow eliminates the need for mechanically grinding insoluble pyrophosphate powders, yielding superior nanoparticle dispersion and catalytic site accessibility compared to physically mixed Cu₂P₂O₇/support composites.

Dual-Nutrient (Cu + P) Micronutrient Formulation for Foliar and Fertigation Application

For agricultural formulators requiring a water-processable compound that simultaneously delivers copper (24.7% w/w) and phosphorus (24.1% w/w as P₂O₅ equivalent), Cu(H₂PO₄)₂ occupies a unique position: it matches the copper loading efficiency of CuSO₄·5H₂O (~25.5% Cu) while adding phosphorus—a co-nutrient entirely absent from copper sulfate [1]. Its moderate aqueous solubility (≥30 g·L⁻¹) provides controlled Cu²⁺ release compared to the rapid and potentially phytotoxic dissolution of CuSO₄·5H₂O (320 g·L⁻¹), enabling foliar spray or drip-irrigation delivery at agronomically effective copper rates without the acute leaf-burn risk associated with high-solubility copper salts . The acidic nature of the solution may additionally enhance micronutrient availability in mildly alkaline irrigation waters.

Phosphatizing Electroplating Additive for Improved Coating Density and Corrosion Resistance

In copper electroplating formulations where simultaneous metal deposition and surface phosphatization are desired, Cu(H₂PO₄)₂ offers a built-in acidic buffering and phosphate-donating function. Unlike copper sulfate baths that rely on separate phosphoric acid or phosphate salt additions, the dihydrogen phosphate anion in Cu(H₂PO₄)₂ hydrolyzes at the cathode surface to form a compact copper-phosphate complex layer, reported to improve coating density, uniformity, corrosion resistance, and wear resistance [1]. This is particularly relevant for non-cyanide alkaline and mildly acidic plating processes where phosphate incorporation into the deposit microstructure enhances protective performance without requiring the high-pH complexation chemistry of pyrophosphate baths (pH 8–11) or the toxicity concerns of cyanide-based systems.

Ceramic Glaze and Glass Pigment Precursor with Programmable Color Transition

For ceramic and glass manufacturers producing copper-based blue-green pigments, Cu(H₂PO₄)₂ provides a water-soluble precursor that can be homogeneously mixed into glaze slurries or glass batches. Upon firing, the compound undergoes the staged thermal decomposition pathway (100–150 °C to orthophosphate, then 200–600 °C to Cu₂P₂O₇), with the final pyrophosphate phase imparting characteristic turquoise to green hues depending on firing atmosphere and temperature [1]. The advantage over direct Cu₂P₂O₇ pigment addition is the superior dispersion homogeneity achievable from a dissolved precursor, minimizing color specking and enabling lower pigment loading for equivalent tinting strength.

Application
Selection Property
Validation Focus
Supported Cu₂P₂O₇ catalyst synthesis
Water-soluble precursor for impregnation and thermal conversion
XRD/TGA phase verification; dispersion uniformity in porous supports
Dual-nutrient (Cu+P) micronutrient formulation
Simultaneous copper and phosphorus delivery from a single compound
Controlled solubility and phytotoxicity screening vs. CuSO₄
Phosphatizing electroplating additive
Built-in acidic buffer and phosphate-donating anion
Coating density, corrosion resistance, and uniformity testing
Ceramic glaze / glass pigment precursor
Homogeneous dispersion from soluble precursor before firing
Color development and tinting strength under varied firing atmospheres
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